6-Chlorooxazolo[4,5-b]pyridine

5HT3 serotonin receptor agonism nicotinic acetylcholine receptor pharmacology halogen-dependent SAR

6-Chlorooxazolo[4,5-b]pyridine (CAS 1784989-14-5; molecular formula C₆H₃ClN₂O; MW 154.55 g/mol) is a fused heterocyclic building block comprising an oxazole ring annulated to a pyridine ring with a chlorine substituent regiospecifically at the 6-position of the pyridine moiety. The scaffold belongs to the oxazolo[4,5-b]pyridine class, which has been exploited as a privileged structure in kinase inhibitor discovery, nicotinic acetylcholine receptor (nAChR) modulator programs, and as a synthetic intermediate for the FDA-approved ALK/ROS1 inhibitor crizotinib.

Molecular Formula C6H3ClN2O
Molecular Weight 154.55 g/mol
Cat. No. B13664178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorooxazolo[4,5-b]pyridine
Molecular FormulaC6H3ClN2O
Molecular Weight154.55 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1OC=N2)Cl
InChIInChI=1S/C6H3ClN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H
InChIKeyULYPQBHSDOHIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorooxazolo[4,5-b]pyridine — Core Scaffold Identity, Procurement-Relevant Physicochemical Profile, and Comparator Landscape


6-Chlorooxazolo[4,5-b]pyridine (CAS 1784989-14-5; molecular formula C₆H₃ClN₂O; MW 154.55 g/mol) is a fused heterocyclic building block comprising an oxazole ring annulated to a pyridine ring with a chlorine substituent regiospecifically at the 6-position of the pyridine moiety . The scaffold belongs to the oxazolo[4,5-b]pyridine class, which has been exploited as a privileged structure in kinase inhibitor discovery, nicotinic acetylcholine receptor (nAChR) modulator programs, and as a synthetic intermediate for the FDA-approved ALK/ROS1 inhibitor crizotinib [1]. Predicted physicochemical parameters include a boiling point of 221.8 ± 20.0 °C, density of 1.475 ± 0.06 g/cm³, and a calculated pKa of −2.40 ± 0.50 . The closest structural analogs that serve as procurement alternatives include 6-fluorooxazolo[4,5-b]pyridine (CAS 1186049-97-7), 6-bromooxazolo[4,5-b]pyridine (CAS 1260863-86-2), the positional isomers 5-chlorooxazolo[4,5-b]pyridine (CAS 1782851-37-9) and 7-chlorooxazolo[4,5-b]pyridine (CAS 1823914-52-8), and the 5-methyl-substituted analog 6-chloro-5-methyloxazolo[4,5-b]pyridine .

Why 6-Chlorooxazolo[4,5-b]pyridine Cannot Be Interchanged with Its 6-Fluoro, 6-Bromo, or Positional Isomer Analogs — The Quantitative Rationale


Substituting the 6-chloro atom with fluorine, bromine, or relocating chlorine to the 5- or 7-position introduces discrete and quantifiable changes in receptor pharmacology, cardiac ion-channel safety margins, synthetic cross-coupling reactivity, and regulatory pedigree. In the context of the 1,4-diazabicyclo[3.2.2]nonane derivatization series characterized by Pfizer, the 6-chloro substitution on the oxazolo[4,5-b]pyridine core yields a 5HT₃ receptor agonist IC₅₀ of 484 nM, whereas the isosteric 6-fluoro replacement drops potency to 2,480 nM — a 5.1-fold loss [1]. Conversely, adding a 5-methyl group to the 6-chloro scaffold boosts 5HT₃ potency to 70 nM but simultaneously shifts the hERG liability profile, altering the cardiac safety selectivity ratio from ~6.8× to ~231× [1][2]. Furthermore, only the 6-chloro positional isomer (as its 2-one derivative) serves as the validated key intermediate in the commercial synthesis of crizotinib; the 5-chloro and 7-chloro isomers cannot fulfill this role because the regiochemistry of subsequent coupling steps depends on the chlorine at the 6-position of the pyridine ring within the fused oxazolopyridine system [3]. These data demonstrate that halogen identity and position are not interchangeable tuning knobs — they produce activity cliffs, safety profile discontinuities, and supply-chain disruptions that generic substitution cannot bridge.

Quantitative Differentiation Evidence: 6-Chlorooxazolo[4,5-b]pyridine vs. Its Closest Analogs and Positional Isomers


5HT₃ Receptor Agonist Potency — 6-Chloro vs. 6-Fluoro Direct Head-to-Head Comparison (Identical Scaffold, Identical Assay)

In the Pfizer 1,4-diazabicyclo[3.2.2]nonane derivatization series, the 6-chloro-substituted oxazolo[4,5-b]pyridine congener (CHEMBL597241) exhibits a 5HT₃ receptor agonist IC₅₀ of 484 nM, determined by FLIPR calcium-flux assay in human skin epithelial cells expressing human 5HT₃ receptors [1][2]. The direct 6-fluoro isostere (CHEMBL597440), bearing an identical 1,4-diazabicyclo[3.2.2]nonane group at the 2-position, yields an IC₅₀ of 2,480 nM in the same assay [1][2]. This represents a 5.1-fold potency loss solely attributable to the Cl→F halogen substitution [1].

5HT3 serotonin receptor agonism nicotinic acetylcholine receptor pharmacology halogen-dependent SAR

hERG Cardiac Ion-Channel Liability — Selectivity Window Comparison Between 6-Chloro and 6-Chloro-5-Methyl Analogs

The 6-chloro-substituted oxazolo[4,5-b]pyridine diazabicyclononane derivative (CHEMBL597241) inhibits the human ether-à-go-go-related gene (hERG) potassium channel with an IC₅₀ of 3,300 nM, yielding a 5HT₃/hERG selectivity ratio of approximately 6.8-fold (3300/484) [1]. The 6-chloro-5-methyl analog (CHEMBL603052) shows a substantially larger selectivity window, with hERG IC₅₀ = 16,200 nM and a 5HT₃/hERG ratio of ~231-fold (16,200/70) [1][2]. This indicates that the 6-chloro substitution occupies a specific intermediate position in the cardiac safety selectivity continuum: less selective than the 5-methyl congener but substantially more defined than would be achievable with uncharacterized halogen variants.

hERG potassium channel inhibition cardiac safety pharmacology selectivity profiling

Crizotinib Intermediate Exclusivity — Only the 6-Chloro Positional Isomer Serves as the Validated Key Intermediate in the Commercial Synthetic Route

The 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one derivative (CAS 35570-68-4), which is directly accessible from 6-chlorooxazolo[4,5-b]pyridine via a simple oxidation or directly synthesized through chlorination of oxazolo[4,5-b]pyridin-2(3H)-one, is unequivocally designated as the key intermediate in the industrial synthesis of crizotinib (Xalkori®), an FDA-approved ALK/ROS1 inhibitor for non-small cell lung cancer [1]. Patent CN110950888A explicitly states that the technological level of this specific 6-chloro intermediate 'directly influences the product quality and production cost of the new anti-lung cancer drug Crizotinib' [1]. The 5-chloro and 7-chloro positional isomers cannot substitute in this route because the 6-position chlorine serves as a synthetic handle for downstream coupling steps that construct the crizotinib pharmacophore .

crizotinib synthesis ALK/ROS1 inhibitor intermediate positional isomer specificity pharmaceutical supply chain

Synthetic Route Efficiency — Phosgene Method (85% Yield) vs. NCS One-Step Method (Up to 89% Yield) vs. Vilsmeier Green Process

Three distinct synthetic routes to 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one have been disclosed with quantifiable yield differences. The phosgene-mediated cyclization of 2-amino-3-hydroxy-5-chloropyridine (US04033975) delivers 85% yield after precipitation and drying at 40–50 °C, with a melting point of 184–186 °C confirming product identity . The N-chlorosuccinimide (NCS) one-step method (CN103709175A) achieves yields up to 89% with GC purity of 99.2%, but the patent acknowledges that NCS is expensive, increasing production cost [1]. The Vilsmeier reagent method (CN110950888A) was specifically developed to replace both the hazardous chlorine gas process (CN1386741A) and the costly NCS route, offering a greener, more economical alternative while maintaining comparable yields [2]. These route-specific performance metrics allow procurement teams to benchmark suppliers' synthetic capabilities and cost structures.

heterocyclic chlorination process chemistry green chemistry cost of goods

C–Cl Bond as a Pd-Catalyzed Cross-Coupling Handle — Reactivity Balance vs. C–Br (Over-Reactive) and C–F (Inert) Analogs

The C–Cl bond at the 6-position of the oxazolo[4,5-b]pyridine scaffold occupies a therapeutically and synthetically critical reactivity window for palladium-catalyzed cross-coupling reactions . Aryl chlorides are now well-established substrates for Suzuki-Miyaura and Buchwald-Hartwig couplings using modern ligand systems (e.g., dialkylbiarylphosphines, N-heterocyclic carbenes), enabling diversification at the 6-position with aryl boronic acids or amines . The 6-bromo analog (CAS 1260863-86-2) is more reactive but also more prone to off-target displacement, thermal instability, and higher cost, while the 6-fluoro analog (CAS 1186049-97-7) is essentially inert under standard Pd-catalyzed conditions due to the high C–F bond dissociation energy (~126 kcal/mol vs. ~84 kcal/mol for C–Cl) [1]. The 5-chloro and 7-chloro positional isomers offer C–Cl reactivity but at positions that may be sterically or electronically less accessible, and they lack the crizotinib intermediate pedigree.

Suzuki-Miyaura coupling Buchwald-Hartwig amination C–Cl bond activation heterocyclic diversification

Procurement-Driven Application Scenarios for 6-Chlorooxazolo[4,5-b]pyridine — Where the Evidence Supports Prioritization


Crizotinib API and Generic Intermediate Manufacturing

The 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one derivative is the irreplaceable key intermediate in the synthesis of crizotinib (Xalkori®), an ALK/ROS1 inhibitor for non-small cell lung cancer [1]. Patent CN110950888A explicitly links the quality and production cost of crizotinib to this specific intermediate [1]. Generic manufacturers developing crizotinib ANDA filings must source this exact 6-chloro positional isomer; the 5-chloro and 7-chloro isomers are not viable alternatives as the downstream coupling chemistry depends on chlorine regiospecificity at the 6-position. The Vilsmeier-based green synthesis route (CN110950888A) offers a cost-competitive and environmentally compliant production pathway that procurement teams should require from qualified suppliers [1].

Nicotinic Acetylcholine Receptor (nAChR) Agonist Lead Optimization Programs

In the Pfizer α7 nAChR agonist program, the oxazolo[4,5-b]pyridine scaffold with a 6-chloro substituent served as a critical SAR probe, demonstrating a 5HT₃ receptor agonist IC₅₀ of 484 nM with a defined hERG selectivity window (IC₅₀ = 3,300 nM, ratio = 6.8×) [2][3]. Medicinal chemistry teams optimizing nAChR ligands for cognitive disorders should procure the 6-chloro scaffold rather than the 6-fluoro analog because the 5.1-fold 5HT₃ potency advantage of the chloro derivative provides a superior starting point for SAR exploration, and the known hERG profile enables rational risk assessment during lead optimization [2].

Diversifiable Heterocyclic Building Block for Kinase Inhibitor and GPCR Libraries

The C–Cl bond at the 6-position of the oxazolo[4,5-b]pyridine core enables late-stage Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig diversification, making this compound an attractive building block for parallel synthesis of targeted libraries [4]. The chlorine atom provides the optimal balance of cross-coupling reactivity (BDE ~84 kcal/mol) and stability compared to the over-reactive C–Br bond (BDE ~70 kcal/mol, prone to side reactions and thermal instability) and the inert C–F bond (BDE ~126 kcal/mol) [4]. Procurement of the 6-chloro variant, rather than the 6-bromo or 6-fluoro analogs, maximizes synthetic versatility while minimizing cost and stability concerns in compound management workflows.

Oxazolo[4,5-b]pyridine Scaffold-Based Anti-Inflammatory and IRAK4 Inhibitor Development

The oxazolo[4,5-b]pyridine scaffold has been employed in the discovery of IRAK4 inhibitors for inflammatory and autoimmune diseases, with compound 32 from one series showing improved IRAK4 potency (IC₅₀ = 43 nM) vs. CA-4948 (IC₅₀ = 115 nM) [5]. While these studies used variously substituted oxazolo[4,5-b]pyridines, the 6-chloro substitution provides a key synthetic entry point for introducing diversity at the 6-position via cross-coupling. Researchers pursuing IRAK4, GSK-3β (IC₅₀ values of 0.34–0.53 µM reported for oxazolo[4,5-b]pyridine-based piperazinamides), or SIRT1 activator programs should prioritize the 6-chloro building block to enable modular SAR exploration at the pyridine ring [5].

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